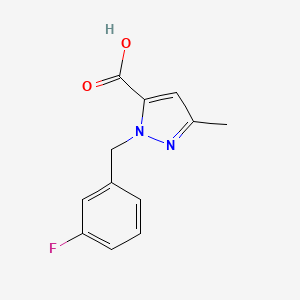
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a methyl group attached to the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of 6-bromo-1,3-benzothiazole: This can be achieved by bromination of 1,3-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Coupling with 4-methylbenzoyl chloride: The 6-bromo-1,3-benzothiazole is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C, C-N, and C-O bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and alkoxides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with different functional groups such as alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide serves as a key intermediate in the synthesis of various novel benzothiazole derivatives with potential biological activities.
Biology:
Antimicrobial Agents: Benzothiazole derivatives, including this compound, have shown promising antimicrobial activities against various bacterial and fungal strains.
Anticancer Agents: Some benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.
Medicine:
Therapeutic Agents: The compound and its derivatives are being investigated for their potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry:
Dye and Pigment Industry: Benzothiazole derivatives are used as intermediates in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide is primarily based on its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide: Similar structure with an acetamide moiety instead of a benzamide moiety.
N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxamide: Contains a quinoline ring fused to the benzothiazole ring.
N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide moiety instead of a benzamide moiety.
Uniqueness: N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts specific chemical and biological properties. The methyl group can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNCJFXYMOKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)

![7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)



![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)
